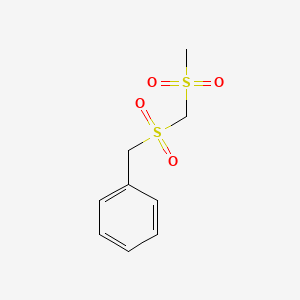

Mesylmethyl(benzyl)sulfone

Description

Significance of Sulfone Functional Groups in Organic Synthesis

The sulfone functional group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. chemistry-chemists.comwikipedia.org This group is relatively inert, which makes it a stable component in many molecular architectures. chemistry-chemists.com Sulfones are valuable intermediates in organic synthesis due to their ability to act as leaving groups, to activate adjacent protons, and to participate in various carbon-carbon bond-forming reactions. tandfonline.comnih.govrsc.org Their stability and reactivity make them useful in the synthesis of complex molecules, including pharmaceuticals and materials. nih.gov

Overview of Benzyl (B1604629) and Methyl Sulfone Chemistry Relevant to Mesylmethyl(benzyl)sulfone Architectures

The chemistry of benzyl sulfones is influenced by the benzyl group, which can be cleaved under certain conditions, such as photolysis, to generate benzyl radicals. cdnsciencepub.com The protons on the carbon adjacent to the sulfone group (the benzylic position) exhibit enhanced acidity, facilitating the formation of α-sulfonyl carbanions which are key intermediates in many reactions. rsc.org

Methyl sulfones are recognized for their role as leaving groups in various reactions. rsc.org The methyl group is a simple alkyl substituent that provides a baseline for studying the electronic effects of the sulfonyl group. The chemistry of methyl sulfones is fundamental to understanding the behavior of more complex sulfone-containing molecules. biosynth.comfigshare.com

Historical Development and Contemporary Relevance of Sulfone Chemistry in Advanced Synthesis

The study of sulfone chemistry dates back to the 19th century, with the development of fundamental synthetic methods such as the oxidation of sulfides and the alkylation of sulfinates. nih.gov Over the years, the repertoire of reactions involving sulfones has expanded significantly. Key historical developments include the Ramberg-Bäcklund reaction, which converts α-halo sulfones to alkenes, and the Julia olefination, which utilizes phenyl sulfones to create alkenes from aldehydes and ketones. chemistry-chemists.comwikipedia.orgwikipedia.org

In contemporary synthesis, sulfones continue to be highly relevant. Modern advancements include the development of one-pot Julia-Kocienski olefination and various catalytic methods for C-S bond formation. wikipedia.orgresearchgate.netorganic-chemistry.org The versatility of the sulfone group ensures its continued importance in the construction of complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H12O4S2 |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

methylsulfonylmethylsulfonylmethylbenzene |

InChI |

InChI=1S/C9H12O4S2/c1-14(10,11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

YMEITWSIAATQMM-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical and Physical Properties of Mesylmethyl Benzyl Sulfone

The fundamental properties of Mesylmethyl(benzyl)sulfone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3112-90-1 | biosynth.com |

| Molecular Formula | C₈H₁₀O₂S | biosynth.com |

| Molecular Weight | 170.23 g/mol | biosynth.com |

| Melting Point | 124 °C | biosynth.com |

| Appearance | White crystalline solid | organic-chemistry.org |

| SMILES | CS(=O)(=O)CC1=CC=CC=C1 | biosynth.com |

Reaction Mechanisms and Chemical Transformations of Mesylmethyl Benzyl Sulfone and Its Analogues

Reactivity of the Sulfonyl Group and Adjacent Carbons

The sulfonyl group significantly influences the reactivity of the neighboring carbon atoms, primarily by increasing the acidity of the α-protons and acting as a competent leaving group in various reactions.

Formation and Reactivity of α-Sulfonyl Carbanions

The protons on the carbon atom situated between the sulfonyl group and the benzyl (B1604629) group in mesylmethyl(benzyl)sulfone are acidic and can be readily abstracted by a strong base to form a resonance-stabilized α-sulfonyl carbanion. nih.gov The pKa of the α-hydrogens in sulfones is such that a range of bases, including organolithium reagents (like n-BuLi), lithium amides (like LDA), and metal hydrides (like NaH), can be employed for their deprotonation. The resulting carbanion is a potent nucleophile that can react with a wide array of electrophiles.

The stability of these carbanions is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This stabilization allows for a variety of subsequent reactions, including alkylations, acylations, and additions to carbonyl compounds and epoxides. uoguelph.ca For instance, the alkylation of α-sulfonyl carbanions with alkyl halides is a general and high-yielding reaction. researchgate.net In the context of benzylic sulfones, the resulting carbanion can be alkylated, providing a route to more complex sulfone structures. nih.govrsc.org

The reactivity of α-lithiated benzyl sulfones has been extensively studied, demonstrating their utility in forming new carbon-carbon bonds. acs.orgrsc.org The stereochemical outcome of these reactions can often be controlled, particularly when chiral auxiliaries or ligands are employed. acs.org

Table 1: Reactivity of α-Sulfonyl Carbanions with Various Electrophiles

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl Halides | Alkylated Sulfones | researchgate.net |

| Aldehydes/Ketones | β-Hydroxy Sulfones | |

| Epoxides | γ-Hydroxy Sulfones | uoguelph.ca |

| Acyl Halides | β-Keto Sulfones | |

| Michael Acceptors | Conjugate Addition Products | uoguelph.ca |

Desulfonylation and Desulfonative Processes

The sulfonyl group, having served its purpose in activating the molecule for C-C bond formation, can be removed through desulfonylation reactions. wikipedia.org These processes are typically reductive in nature, cleaving the carbon-sulfur bond and replacing the sulfonyl group with a hydrogen atom or leading to the formation of an alkene. wikipedia.org

Reductive desulfonylation can be achieved using various reagents, including active metals like sodium amalgam, aluminum amalgam, and samarium(II) iodide, or with transition metal catalysts. wikipedia.orgresearchgate.net For benzylic sulfones, these methods can be employed to synthesize diarylmethanes and other related structures. acs.org A photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives has also been reported, yielding structurally diverse multiply-arylated ethanes. researchgate.net Furthermore, a transition-metal-free, pyridine-catalyzed desulfonative borylation of benzyl sulfones has been developed. sioc-journal.cn

Desulfonative processes can also lead to the formation of alkenes, a transformation that is central to the Julia olefination and Ramberg-Bäcklund reactions discussed below. wikipedia.org Additionally, photochemical cleavage of benzylic sulfones can lead to desulfonylation, providing a mild and specific method for this transformation. cdnsciencepub.com A t-BuOK-mediated desulfonylation/dehydrogenation cascade reaction has also been described for the synthesis of 1,3-dienes. sioc-journal.cn

Reactions Involving Vinyl Sulfones as Michael Acceptors

Vinyl sulfones are valuable synthetic intermediates that can be prepared from benzylic sulfones. rsc.orgrsc.org A base-controlled divergent synthesis allows for the selective preparation of either α-substituted vinyl sulfones or (E)-vinyl sulfones from (benzylsulfonyl)benzenes and paraformaldehyde. rsc.orgrsc.org

Due to the strong electron-withdrawing nature of the sulfonyl group, vinyl sulfones are excellent Michael acceptors. uoguelph.cawiley.com They readily undergo conjugate addition with a wide variety of nucleophiles, including thiols, alcohols, and carbanions. uoguelph.carsc.orgnih.gov This reactivity is exploited in the synthesis of a diverse range of functionalized molecules. wiley.com For example, the organocatalytic asymmetric Michael reaction of aldehydes to vinyl sulfones provides an enantioselective route to α-alkylated aldehydes after a subsequent desulfonylation step. nih.gov The Michael addition of alcohols to divinyl sulfone can be promoted by nucleophilic catalysts. rsc.org

Named Reactions Involving Sulfones

The unique reactivity of sulfones has led to the development of several powerful named reactions for the synthesis of alkenes.

Julia Olefination and Modified Julia-Kocienski Olefination

The Julia olefination is a classical method for the synthesis of alkenes from phenyl sulfones and carbonyl compounds. organic-chemistry.org The reaction proceeds through the formation of a β-hydroxy sulfone, which is then acylated and reductively eliminated using sodium amalgam to yield the alkene. organic-chemistry.org This reaction typically provides the (E)-alkene with high stereoselectivity. preprints.org

A significant advancement is the modified Julia-Kocienski olefination, which utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. organic-chemistry.orgmdpi.com This modification allows the reaction to be performed in a one-pot fashion, avoiding the isolation of the intermediate β-hydroxy sulfone. organic-chemistry.org The choice of the heteroaryl sulfone, base, and solvent can influence the stereochemical outcome of the reaction, with some systems providing high (E)-selectivity and others favoring the (Z)-isomer. organic-chemistry.orgwiley.com For instance, benzyl sulfones bearing either electron-donating or electron-withdrawing groups can provide alkenes with high yield and Z-selectivity in certain Julia-Kocienski olefinations. chemrxiv.org The stereocontrol of the reaction is often determined in the elimination step. researchgate.net

Table 2: Comparison of Leaving Groups in Modified Julia-Kocienski Olefination

| Sulfonyl Leaving Group | Typical Selectivity | Reference |

|---|---|---|

| Phenyl (Classical Julia) | (E)-selective | preprints.org |

| Benzothiazol-2-yl (BT) | Generally (E)-selective | organic-chemistry.org |

| 1-Phenyl-1H-tetrazol-5-yl (PT) | Good (E)-selectivity | organic-chemistry.orgmdpi.com |

| Pyridin-2-yl (PYR) | High (Z)-selectivity | organic-chemistry.org |

| 3,5-Bis(trifluoromethyl)phenyl (BTFP) | Good (E)-selectivity | mdpi.com |

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is another powerful method for the synthesis of alkenes from sulfones. organic-chemistry.orgwikipedia.org This reaction involves the conversion of an α-halo sulfone to an alkene in the presence of a base, with the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org The reaction proceeds via deprotonation at the α-carbon, followed by intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone intermediate, which then decomposes to the alkene. organic-chemistry.orgwikipedia.orgnumberanalytics.com

The stereoselectivity of the Ramberg-Bäcklund reaction can be influenced by the choice of base and the substrate structure. organic-chemistry.org Weak bases often lead to the formation of (Z)-alkenes, while strong bases tend to favor the (E)-alkene. organic-chemistry.org For example, in the case of α-chlorobenzyl benzyl sulfone, the presence of the phenyl group, which acidifies the proton, favors epimerization to the more stable trans-substituted thiirane (B1199164) dioxide, leading to the (E)-alkene. organic-chemistry.org However, unexpected Z-stereoselectivity has been observed in the Ramberg-Bäcklund reaction of certain diarylsulfones, particularly under Meyers' conditions. organic-chemistry.orgrsc.org This high cis-selectivity was exploited in the synthesis of the integrastatin nucleus. organic-chemistry.org

A useful modification, known as the Meyers' variant, allows for the in situ generation of the α-halo sulfone from the sulfone itself, using a carbon tetrahalide as both the halogen source and solvent in the presence of a base. organic-chemistry.org

Table 3: Stereoselectivity in the Ramberg-Bäcklund Reaction

| Substrate/Conditions | Predominant Isomer | Reference |

|---|---|---|

| General, Weak Base | (Z)-Alkene | organic-chemistry.org |

| General, Strong Base | (E)-Alkene | organic-chemistry.org |

| α-Chlorobenzyl benzyl sulfone | (E)-Alkene | organic-chemistry.org |

| Dibenzyl sulfone (Meyers' conditions) | (E)-Stilbene | organic-chemistry.org |

| Substituted Benzyl Benzyl Sulfones (Meyers') | (Z)-Stilbene (unexpected) | organic-chemistry.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Mesylmethyl Benzyl Sulfone and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like Mesylmethyl(benzyl)sulfone in solution. Beyond simple one-dimensional (1D) spectra, advanced two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules or when analyzing reaction mixtures.

For this compound, the ¹H NMR spectrum provides key information. The methyl protons of the mesyl group (CH₃SO₂) typically appear as a sharp singlet, while the benzylic methylene (B1212753) protons (CH₂Ph) also produce a singlet. The protons on the central carbon (SO₂-CH-SO₂) would present as a singlet as well. The aromatic protons of the benzyl (B1604629) group would show complex multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon of the methyl group, the benzylic methylene carbon, the central methine carbon, and the distinct carbons of the phenyl ring all resonate at characteristic chemical shifts.

Advanced 2D NMR techniques further refine this structural picture:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. While this compound has several singlet signals, COSY is invaluable for assigning complex splitting patterns in substituted benzyl derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. For instance, it would directly connect the benzylic methylene proton signal to its corresponding carbon signal.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -S(O₂)-CH₃ | ~3.1 | ~43.0 | Singlet |

| -S(O₂)-CH₂-Ph | ~4.5 | ~58.0 | Singlet |

| -S(O₂)-CH-S(O₂)- | ~4.8 | ~75.0 | Singlet |

| Aromatic CH (ortho, meta, para) | ~7.3-7.5 | ~128.0-131.0 | Multiplet |

| Aromatic C (quaternary) | - | ~132.0 | - |

X-ray Crystallography for Absolute and Molecular Structure Confirmation

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, a single-crystal X-ray diffraction experiment would provide definitive proof of its molecular connectivity and conformation. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map, from which the positions of all non-hydrogen atoms can be precisely determined.

Key structural features that would be confirmed include:

The tetrahedral geometry around the two sulfur atoms of the sulfone groups.

The precise bond lengths of the S-C and S-O bonds.

The bond angles around the central methine carbon, which connects the methylsulfonyl and benzylsulfonyl moieties.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| S=O Bond Length | 1.42 - 1.45 Å | Confirms the double bond character of the sulfone group. |

| S-C Bond Length | 1.75 - 1.80 Å | Defines the connection between sulfur and the carbon framework. |

| O=S=O Bond Angle | ~118 - 122° | Establishes the geometry of the sulfonyl group. |

| C-S-C Bond Angle | ~103 - 107° | Indicates the tetrahedral-like geometry at the sulfur atom. |

Mass Spectrometry Techniques for Mechanistic Studies (excluding basic identification)

Beyond simply determining the molecular weight, advanced mass spectrometry (MS) techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are powerful tools for probing reaction mechanisms and understanding molecular fragmentation pathways.

In the context of this compound, mechanistic studies could involve isotopic labeling. For example, by synthesizing the compound with a deuterium-labeled methyl group (CD₃SO₂), one could trace the fate of this group during fragmentation or in a chemical reaction. The resulting mass shifts in the fragment ions would provide direct evidence for specific bond cleavages or rearrangements.

Tandem MS (MS/MS) experiments on the protonated molecule [M+H]⁺ of this compound would reveal its intrinsic gas-phase chemistry. The most likely fragmentation pathways would involve the cleavage of the C-S and S-C bonds. Common fragmentation patterns for sulfones include:

Loss of the methylsulfonyl group: Cleavage of the C-S bond could lead to the formation of a stable benzyl cation (m/z 91) and the neutral loss of methylsulfinic acid.

Loss of the benzyl group: Fragmentation could also occur to lose the benzyl radical, leading to a protonated methylsulfonylmethane fragment.

Rearrangements: Under certain ionization conditions, rearrangements such as a McLafferty-type rearrangement could be observed if suitable functional groups are present in derivatives.

By analyzing the fragmentation patterns of reactants, intermediates, and products, one can piece together a detailed mechanistic picture of reactions involving this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in synthetic chemistry, valued for their speed and utility in real-time reaction monitoring and for assessing the purity of the final product.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the presence of specific functional groups. For this compound, the most prominent and diagnostic signals are the strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) groups. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

During the synthesis of this compound, for instance, from the oxidation of a corresponding sulfide (B99878), IR spectroscopy can be used to monitor the reaction progress. The disappearance of the C-S stretching band of the starting sulfide and the concurrent appearance of the strong SO₂ bands would indicate the conversion to the desired sulfone product. The absence of a broad O-H stretch in the final product spectrum would confirm the absence of starting materials like sulfinic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used to study systems containing chromophores, such as aromatic rings or conjugated systems. The benzyl group in this compound acts as a chromophore, giving rise to characteristic absorptions in the UV region. Typically, a benzene (B151609) ring shows a strong absorption band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm.

This technique is highly effective for purity assessment. According to the Beer-Lambert law, absorbance is directly proportional to concentration. By creating a calibration curve with pure standards, the concentration of this compound in a solution can be accurately determined. Any deviation in the absorption maximum (λ_max) or the appearance of extraneous peaks could indicate the presence of impurities, such as unreacted starting materials or side products containing different chromophoric systems.

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Application |

|---|---|---|---|

| Infrared (IR) | S(O₂) Asymmetric Stretch | 1350 - 1300 cm⁻¹ | Confirmation of sulfone group; reaction monitoring. |

| S(O₂) Symmetric Stretch | 1160 - 1120 cm⁻¹ | Confirmation of sulfone group; reaction monitoring. | |

| Ultraviolet-Visible (UV-Vis) | Aromatic E2-band | ~204 nm | Purity assessment; quantification. |

| Aromatic B-band | ~254 nm | Structural confirmation of the benzyl moiety. |

Computational and Theoretical Investigations of Mesylmethyl Benzyl Sulfone Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Mesylmethyl(benzyl)sulfone, DFT calculations can elucidate the mechanisms of reactions in which it participates, such as nucleophilic substitution or elimination reactions. A key application of DFT is the mapping of the potential energy surface for a given reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them.

For instance, in a base-induced reaction involving the deprotonation of the carbon atom adjacent to the sulfonyl group (the α-carbon), DFT can be used to calculate the acidity of the α-protons and model the subsequent reaction pathway of the resulting carbanion. The stability of this α-sulfonyl carbanion is a critical factor in many reactions involving sulfones. Computational models, often at levels of theory like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed geometric parameters and energies for all species along the reaction coordinate. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Reaction Intermediate This table presents hypothetical, yet typical, data for a transition state in a reaction involving a sulfonyl compound, as would be determined by DFT calculations.

| Parameter | Value | Description |

| Energy Barrier (kcal/mol) | 15.2 | The calculated energy difference between the reactants and the transition state. |

| Imaginary Frequency (cm⁻¹) | -250.4i | A negative frequency value that confirms the structure is a true transition state. |

| Key Bond Distance (Å) | C-H: 1.54 | The length of the bond being broken in the transition state. |

| Key Bond Distance (Å) | H-Base: 1.21 | The length of the bond being formed in the transition state. |

These calculations would allow researchers to distinguish between competing mechanisms, such as concerted (E2) versus stepwise (E1cb) elimination pathways, by comparing the activation energies of the respective transition states.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling extends beyond DFT to include a range of methods for studying chemical reactions. For this compound, this could involve semi-empirical methods for initial conformational searches or more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for highly accurate energy calculations. researchgate.net

Modeling the reaction pathways involves identifying all stationary points on the potential energy surface, including local minima (reactants, intermediates, products) and saddle points (transition states). For example, the reaction of this compound with a nucleophile can be modeled to understand the stereochemical and regiochemical outcomes. Quantum chemical calculations can predict whether a reaction will proceed via an S_N2 mechanism, leading to inversion of stereochemistry, or an S_N1 mechanism involving a carbocation intermediate.

The transition state is the highest energy point along the lowest energy reaction path and its geometry provides significant insight into the reaction mechanism. Computational tools can visualize the vibrational mode corresponding to the imaginary frequency of the transition state, which explicitly shows the atomic motions involved in converting reactants to products.

Prediction of Conformational Preferences and Stereochemical Outcomes

The three-dimensional shape (conformation) of this compound is critical to its reactivity. The molecule has several rotatable bonds, including the C-S and C-C bonds of the benzyl (B1604629) and methyl groups. Computational methods can be used to predict the most stable conformations and the energy barriers to rotation between them.

Conformational analysis of related benzyl phenyl sulfones has shown a preference for folded conformations where the aromatic rings are in a gauche orientation. cdnsciencepub.com This folding is influenced by a balance of steric repulsion and attractive non-bonded interactions. cdnsciencepub.com For this compound, a similar analysis would involve rotating the key dihedral angles (e.g., C-C-S-C) and calculating the relative energy of each conformer. The results are often presented as a potential energy scan.

Table 2: Illustrative Relative Energies of this compound Conformers This table provides a hypothetical set of results from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 1.2 | 11.5 |

| Gauche 1 | 60° | 0.0 | 66.7 |

| Gauche 2 | -60° | 0.2 | 21.8 |

Understanding these conformational preferences is essential for predicting stereochemical outcomes. The accessibility of a particular conformer can determine which face of a prochiral center is more susceptible to attack, thereby influencing the enantioselectivity or diastereoselectivity of a reaction.

Electronic Structure Analysis and Bonding Characterization of the Sulfonyl Group

The sulfonyl group (-SO₂-) is the functional heart of this compound, and its electronic structure dictates the molecule's properties. Traditionally, bonding in the sulfonyl group was depicted with double bonds involving sulfur's d-orbitals to satisfy the octet rule. However, modern computational studies, including Natural Bond Orbital (NBO) analysis, have challenged this view. researchgate.netacs.org

These analyses show that the bonding in the sulfonyl group is highly polarized, with a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. researchgate.netacs.org The S-O bonds are better described as highly polar covalent single bonds (S⁺-O⁻) rather than double bonds. acs.org This picture is supported by evidence of hyperconjugation, where there are donor-acceptor interactions between the oxygen lone pairs and the antibonding orbitals (σ*) of the adjacent S-C bonds. acs.orgnih.gov

Table 3: Illustrative Natural Population Analysis (NPA) Charges This table shows typical atomic charges for a sulfonyl group as calculated by NBO analysis, highlighting the polar nature of the bonds.

| Atom | Natural Charge (e) |

| S | +1.45 |

| O1 | -0.85 |

| O2 | -0.85 |

| C (benzyl) | -0.40 |

| C (methyl) | -0.35 |

This electronic arrangement makes the sulfur atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the strong electron-withdrawing nature of the sulfonyl group acidifies the protons on the adjacent carbon atoms, a key factor in its chemical reactivity. The interaction between the aryl π system of the benzyl group and the orbitals of the sulfonyl group can also be investigated computationally to understand its impact on the molecule's electronic properties and photoreactivity. nih.govresearchgate.net

Synthetic Applications of Mesylmethyl Benzyl Sulfone and Its Chemical Equivalents in Complex Molecule Construction

Role as Versatile Synthetic Intermediates and Building Blocks

Mesylmethyl(benzyl)sulfone and its analogs are highly valued as synthetic intermediates due to the reactivity conferred by the sulfonyl group. The protons on the carbon atom situated between the sulfonyl group and the benzyl (B1604629) group are acidic, allowing for easy deprotonation with a suitable base to form a stabilized α-sulfonyl carbanion. uoguelph.cauoguelph.ca This nucleophilic carbanion can then participate in a wide range of chemical transformations.

One of the most prominent applications of these intermediates is in olefination reactions, particularly the Julia-Kocienski olefination. organic-chemistry.orgalfa-chemistry.com In this reaction, the α-sulfonyl carbanion reacts with an aldehyde or ketone. Subsequent rearrangement and elimination steps produce an alkene, often with high stereoselectivity. organic-chemistry.orgsci-hub.se The specific heteroaryl sulfone used can influence the E/Z selectivity of the resulting alkene. organic-chemistry.org For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often favor the formation of E-alkenes, while pyridinyl sulfones can lead to higher Z-selectivity. organic-chemistry.org

Beyond olefination, the α-sulfonyl carbanion derived from this compound can undergo various other reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

Acylation: Reaction with acylating agents to form β-keto sulfones. uoguelph.ca

Michael Additions: Conjugate addition to α,β-unsaturated systems. uoguelph.ca

These reactions highlight the modularity of sulfone-based building blocks, allowing for the stepwise construction of complex carbon skeletons. researchgate.net The sulfonyl group, having served its purpose in activating the adjacent carbon, can be retained in the final product or removed via reductive desulfonylation. wikipedia.org

Table 1: Representative Reactions of α-Sulfonyl Carbanions

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Julia-Kocienski Olefination | Aldehyde/Ketone | Alkene | organic-chemistry.orgalfa-chemistry.com |

| Alkylation | Alkyl Halide | Substituted Sulfone | uoguelph.ca |

| Acylation | Acyl Chloride | β-Keto Sulfone | uoguelph.ca |

| Michael Addition | α,β-Unsaturated Ester | Adduct | uoguelph.ca |

Application in the Total Synthesis of Natural Products and Bioactive Molecules

The versatility of benzylsulfone derivatives makes them valuable tools in the total synthesis of natural products and other biologically active molecules. The Julia-Kocienski olefination, in particular, has been a key step in the synthesis of numerous complex targets. sci-hub.se For example, this methodology has been successfully employed in the synthesis of resveratrol, a naturally occurring stilbenoid with various reported biological activities. sci-hub.seresearchgate.net

The stability of the sulfonyl group allows it to be carried through multiple synthetic steps, a crucial feature in lengthy total synthesis campaigns. uoguelph.ca Its ability to direct the formation of specific olefin geometries is also a significant advantage in constructing molecules with defined stereochemistry. The synthesis of the natural herbicide herboxidiene, for instance, utilized a modified Julia olefination as a key fragment-coupling strategy. researchgate.net

The application of sulfone-based building blocks extends to the synthesis of various other complex molecules, where the sulfone moiety can be a precursor to other functional groups or a permanent part of the final molecular architecture. nih.gov

Strategies for Introducing Sulfonyl Moieties into Complex Scaffolds

Several methods exist for the introduction of the sulfonyl group into organic molecules. The choice of strategy often depends on the complexity of the substrate and the desired final product.

Common strategies for synthesizing sulfones, including benzylic sulfones, include:

Oxidation of Sulfides: This is a traditional and widely used method where a corresponding sulfide (B99878) is oxidized, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.govthieme-connect.com The oxidation proceeds sequentially from sulfide to sulfoxide (B87167) and then to the sulfone. uoguelph.ca

Alkylation of Sulfinate Salts: The reaction of sodium sulfinates with electrophiles such as alkyl halides is a direct method for forming the C-SO2 bond. thieme-connect.com Palladium-catalyzed reactions of benzylic carbonates with sodium arenesulfinates provide an effective route to benzylic sulfones. acs.orgorganic-chemistry.org

Friedel-Crafts-type Sulfonylation: This method involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst to form an aryl sulfone. thieme-connect.com

Three-Component Approaches with Sulfur Dioxide Surrogates: Modern methods utilize stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to construct sulfonyl-containing compounds from sulfur-free starting materials. rsc.orgthieme-connect.com This approach is advantageous for its operational simplicity and the avoidance of gaseous sulfur dioxide. rsc.org

Radical Reactions: Radical-based methods have emerged as powerful tools for installing sulfur-based functional groups, allowing for late-stage functionalization of complex molecules. nih.gov

Table 2: Comparison of Sulfone Synthesis Strategies

| Strategy | Precursors | Key Features | Reference |

|---|---|---|---|

| Oxidation | Sulfides | Common, often high-yielding. | nih.govthieme-connect.com |

| Sulfinate Alkylation | Sulfinate salts, Alkyl/Aryl halides | Direct C-S bond formation, can be catalyzed by transition metals. | thieme-connect.comorganic-chemistry.org |

| Three-Component Reactions | Sulfur-free precursors, SO2 surrogate | High atom economy, avoids handling gaseous SO2. | rsc.orgthieme-connect.com |

| Radical Reactions | Various radical precursors | Suitable for late-stage functionalization. | nih.gov |

Stereoselective and Enantioselective Transformations Guided by Sulfone Functionality

The sulfonyl group can play a crucial role in directing stereoselective and enantioselective reactions. Chiral sulfones are important structural motifs found in many drugs and bioactive compounds. nih.govbohrium.comresearchgate.net The development of asymmetric methods for their synthesis is an active area of research. rsc.orgwiley.com

Strategies for achieving stereocontrol in reactions involving sulfones include:

Asymmetric Hydrogenation: The transition-metal-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones is an efficient method for producing chiral sulfones with high enantioselectivity. bohrium.comrsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfone-containing molecule can guide the stereochemical outcome of subsequent reactions. The auxiliary can then be removed after the desired stereocenter has been established.

Conjugate Addition Reactions: The enantioselective conjugate addition of nucleophiles to α,β-unsaturated sulfones, or the addition of chiral α-sulfonyl carbanions to acceptors, can generate chiral sulfones. researchgate.netbeilstein-journals.org The stereochemical outcome can be influenced by chiral catalysts or by remote chiral centers within the sulfone molecule itself. beilstein-journals.org

Kinetic Resolution: Dynamic kinetic resolution processes can be used to selectively synthesize one enantiomer of a chiral sulfone from a racemic mixture. researchgate.net

The sulfone group itself can influence the stereochemistry of reactions at adjacent centers. For example, in the addition of lithiated sulfoxides (a close relative of sulfones) to aldehydes, the chiral sulfinyl group can direct the approach of the electrophile, leading to high diastereoselectivity. rsc.org While the sulfone group is achiral, its steric bulk and electronic properties can similarly influence the facial selectivity of reactions on neighboring prochiral centers. Furthermore, desulfonylative cross-coupling reactions of enantioenriched cyclic alkyl sulfones have been shown to proceed with high enantiospecificity. researchgate.netchemrxiv.org

These stereoselective transformations are critical for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.govresearchgate.net

Structural Modifications and Derivative Synthesis of Mesylmethyl Benzyl Sulfone

Synthesis of Substituted Mesylmethyl(benzyl)sulfone Analogues

The synthesis of analogues of this compound can be achieved through various established and modern synthetic protocols. These methods generally involve the formation of the core carbon-sulfur-carbon bond sequence.

A primary method for synthesizing sulfones is the oxidation of corresponding thioethers (sulfides), with sulfoxides serving as intermediates in this process. wikipedia.org For substituted analogues, this involves preparing a substituted benzyl (B1604629) methyl sulfide (B99878) and subsequently oxidizing it. Another foundational approach is the nucleophilic substitution of benzylic halides with sulfinate salts, such as sodium methanesulfinate, or vice-versa. wikipedia.orgorganic-chemistry.org

More advanced and versatile methods have been developed to broaden the scope of accessible analogues. A practical, transition-metal-free approach involves the cross-coupling of sulfonyl hydrazides with benzyl ammonium (B1175870) salts using a base like cesium carbonate under mild conditions. researchgate.net This method demonstrates good substrate compatibility, allowing for the synthesis of various functionalized benzyl sulfones. researchgate.net Palladium-catalyzed reactions have also been employed, specifically the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates, which proceeds in high yields to furnish a variety of benzylic sulfones. organic-chemistry.org

Furthermore, specific classes of analogues, such as styryl benzylsulfones, can be prepared. The synthesis of (Z)-styryl benzylsulfones is accomplished through the nucleophilic addition of a substituted benzylthiolate to a substituted phenylacetylene, followed by oxidation of the resulting sulfide intermediate with an agent like hydrogen peroxide. google.com The synthesis of complex benzosuberene-sulfone analogues has been achieved from himachalenes (extracted from Cedrus deodara oil) by reacting benzosuberene with various aryl or alkyl sodium sulfinates in the presence of iodine and potassium persulfate. nih.gov

The table below summarizes various synthetic routes to substituted benzylsulfone analogues.

| Starting Material 1 | Starting Material 2 | Method | Product Type | Reference |

|---|---|---|---|---|

| Benzyl Ammonium Salts | Sulfonyl Hydrazides | Transition-metal-free cross-coupling | Functionalized Benzyl Sulfones | researchgate.net |

| Benzylic Carbonates | Sodium Arenesulfinates | Palladium-catalyzed substitution | Benzylic Sulfones | organic-chemistry.org |

| Substituted Phenylacetylene | Sodium Benzylthiolate | Nucleophilic addition, then oxidation | (Z)-Styryl Benzylsulfones | google.com |

| Benzylic Alcohols | Sulfinyl Chlorides | Catalyst-free reaction | Benzylic and Allylic Sulfones | organic-chemistry.org |

| Methylarenes | Sodium p-toluenesulfinate | Bromination, then nucleophilic substitution | Benzylated Sulfones | organic-chemistry.org |

Exploration of Functional Group Compatibility and Transformation in this compound Skeletons

The utility of a synthetic method is often defined by its tolerance for a wide range of functional groups. Research into benzylsulfone synthesis has shown excellent compatibility with various moieties. For instance, a nickel-catalyzed reductive coupling of benzyl bromides with thiosulfonates proceeds under mild conditions and demonstrates broad functional group compatibility. organic-chemistry.org Similarly, a cyanide-mediated approach starting from vinyl sulfones allows for subsequent S-alkylation with a variety of alkyl halides, showcasing the method's versatility. organic-chemistry.org The synthesis of complex molecules has demonstrated the compatibility of protecting groups such as benzyl (Bn), methoxymethyl (MOM), and tert-butyldimethylsilyl (TBS) within reaction schemes that construct sulfone-containing targets. researchgate.net

Beyond compatibility, the sulfone group itself can be a linchpin for further molecular transformations. A significant development is the transition-metal-free, pyridine-catalyzed desulfonative borylation of benzyl sulfones using bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgrsc.org This reaction converts the C-SO₂ bond into a C-B bond, yielding synthetically valuable benzyl boronic esters without the need for harsh organometallic reagents. rsc.org This transformation is not only a testament to the reactivity of the sulfone group but also opens pathways to a host of subsequent reactions, as boronic esters are key precursors for cross-coupling reactions. rsc.org

The sulfone functional group is relatively inert but can participate in specific elimination reactions. wikipedia.org In the Ramberg–Bäcklund reaction and the Julia olefination, sulfones are converted into alkenes through the elimination of sulfur dioxide. wikipedia.org A base-controlled divergent synthesis has also been reported where (benzylsulfonyl)benzenes react with paraformaldehyde to yield vinyl sulfones, further demonstrating the transformative potential of the sulfone scaffold. rsc.org

The tables below detail the functional group compatibility and key transformations of the benzylsulfone skeleton.

Table: Functional Group Compatibility

| Tolerated Functional Group | Synthetic Context | Reference |

|---|---|---|

| Chloro, Bromo, Ester, Cyano, Nitro | Ni-catalyzed coupling | organic-chemistry.org |

| Alkyl Halides (various) | Cyanide-mediated S-alkylation | organic-chemistry.org |

| Protecting Groups (Bn, MOM, TBS) | Multi-step total synthesis | researchgate.net |

| Triple Bond | Asymmetric transfer hydrogenation | nih.gov |

| Cyclopropyl | Asymmetric transfer hydrogenation | nih.gov |

Table: Chemical Transformations of Benzylsulfones

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Desulfonative Borylation | Pyridine (catalyst), B₂pin₂ | Benzyl Boronic Esters | rsc.orgrsc.org |

| Alkene Synthesis | Base (e.g., for Ramberg-Bäcklund) | Alkenes | wikipedia.org |

| Vinyl Sulfone Synthesis | Paraformaldehyde, Base | Vinyl Sulfones | rsc.org |

| Reductive Removal | Raney Nickel or other reducing agents | Alkanes | nih.gov |

Chiral Sulfone Synthesis and Stereochemical Control

The synthesis of chiral sulfones, particularly where the stereocenter is adjacent to the sulfonyl group, is a significant area of research. rsc.org Asymmetric synthesis provides access to enantiomerically pure building blocks crucial in medicinal chemistry and materials science. rsc.org

Several catalytic asymmetric methods have been developed. A nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated sulfones provides chiral sulfones in high yields (91–98%) and with excellent enantioselectivities (up to 99.9% ee). rsc.org Palladium catalysis has been successfully applied to the sulfonylation of vinyl ethylene (B1197577) carbonates with sodium sulfinates, yielding enantiomerically enriched tertiary allylic sulfones with excellent regio- and enantioselectivity. wiley.com

Another powerful strategy utilizes the sulfone group as a removable directing group. In the asymmetric transfer hydrogenation (ATH) of ketones, a distal sulfone group can control the stereochemical outcome of the reduction of the ketone. nih.gov This allows for the predictable synthesis of chiral alcohols. Subsequently, the sulfone group can be reductively removed, providing access to challenging enantiomerically enriched alcohols that would be difficult to obtain via direct ATH of the corresponding unsubstituted ketones. nih.gov

The oxidation of chiral thioethers is a more traditional but still relevant method for accessing chiral sulfones. rsc.org Additionally, chiral phase-transfer catalysts have been used for the highly enantioselective alkylation of sulfenate anions, yielding chiral sulfoxides that can then be oxidized to the corresponding sulfones. nih.gov

The table below highlights key methods for chiral sulfone synthesis.

| Asymmetric Method | Catalyst/System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Nickel-based catalyst | α,β-Unsaturated Sulfones | High yields (91-98%) and ee (up to 99.9%) | rsc.org |

| Allylic Sulfonylation | Palladium/Chiral Ligand | Vinyl Ethylene Carbonates | Enantioenriched tertiary allylic sulfones | wiley.com |

| Asymmetric Transfer Hydrogenation | [(arene)Ru(TsDPEN)H] | Sulfone-substituted Ketones | Chiral alcohols (after sulfone removal) | nih.gov |

| Nucleophilic Substitution | Palladium/Josiphos-type ligand | Allylic Sulfoxides | Enantioenriched aryl-benzyl sulfoxides | nih.gov |

Incorporation into Cyclic Sulfone Architectures

Benzylsulfones are valuable precursors for the construction of cyclic sulfones, which are important heterocyclic motifs. nih.goviomcworld.com Intramolecular reactions are commonly employed to form these ring systems.

A notable example is the LDA-mediated intramolecular cyclization of benzyl alkyl sulfones. iomcworld.com This reaction involves the formation of a carbanion at the benzylic position, which then attacks an appropriate electrophile within the same molecule to forge a new ring, leading to the formation of 1H-2-benzothiopyran S,S-dioxides. iomcworld.com

Ring-closing metathesis (RCM) is another powerful technique used to synthesize cyclic sulfones. iomcworld.com This involves preparing an acyclic sulfone containing two terminal alkene moieties, which can be derived from precursors like alkenyl alcohols and halides, followed by RCM using a ruthenium catalyst to form the cyclic structure. iomcworld.com

Radical-initiated cascade reactions provide another entry into complex cyclic sulfone architectures. mdpi.com For instance, a radical can be generated that reacts with SO₂ (or a surrogate like DABSO) to form a sulfonyl radical, which then participates in further intramolecular cyclizations to build the ring system. mdpi.com Additionally, the condensation of arylmethyl sulfones with reagents like ethyl oxalate (B1200264) can produce five-membered cyclic sulfones, specifically 2,5-diaryl-3,4-dihydroxythiophene-1-dioxides. iomcworld.com

The table below outlines methods for incorporating the sulfone moiety into cyclic architectures.

| Cyclization Method | Precursor Type | Reagents/Conditions | Resulting Cyclic Architecture | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Benzyl Alkyl Sulfones | LDA (Lithium diisopropylamide) | 1H-2-Benzothiopyran S,S-dioxides | iomcworld.com |

| Ring-Closing Metathesis (RCM) | Acyclic Diene-Sulfones | Grubbs' Catalyst (or similar) | Unsaturated Cyclic Sulfones | iomcworld.com |

| Radical Cascade Cyclization | Alkyl diiodides / Haloalkynes | SO₂ or DABSO, Radical Initiator | Bicyclic and Monocyclic Sulfones | mdpi.com |

| Condensation | Arylmethyl Sulfones | Ethyl Oxalate | Thiophene-1-dioxides | iomcworld.com |

Future Research Directions and Emerging Challenges in Mesylmethyl Benzyl Sulfone Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of sulfones, including mesylmethyl(benzyl)sulfone, often rely on catalytic processes. A significant future direction lies in the development of more advanced catalytic systems that offer superior selectivity and efficiency.

Transition-metal catalysis has been instrumental in sulfone chemistry. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions of benzylic sulfones have been developed. acs.org Future work will likely focus on creating catalysts that can operate under milder conditions and with lower catalyst loadings. The design of new ligands that can fine-tune the reactivity and selectivity of metal centers will be crucial. For example, the use of specific phosphine (B1218219) ligands like DPEphos has shown promise in the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates to form benzylic sulfones. organic-chemistry.org

Photoredox catalysis is another emerging area with immense potential. thieme-connect.com Light-mediated reactions can often proceed under ambient conditions and offer unique reactivity pathways. Developing photocatalytic systems for the synthesis and functionalization of this compound could lead to more sustainable and efficient processes. Research into iridium-based photocatalysts has already demonstrated the desulfonylative homocoupling of benzylic sulfone derivatives. thieme-connect.com

Table 1: Comparison of Catalytic Systems for Reactions Involving Benzylic Sulfones

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

| Pd(OAc)₂ / P(n-Bu)₃ | Sulfonylation | Thioester, N-tosyl hydrazone | Good functional group tolerance | mdpi.com |

| Ir(ppy)₃ | Desulfonylative Homocoupling | Benzhydryl 3,5-bis(trifluoromethyl)phenyl sulfone | Mild reaction conditions, high yields | thieme-connect.com |

| Ni(cod)₂ / P(n-Bu)₃ | Intramolecular Desulfonylative Coupling | (Hetero)aryl sulfones | Cleavage of inert C(sp²)–SO₂ bonds | nih.gov |

| Silver Nitrate | C(sp³)-H Sulfonylation | Toluene (B28343) derivatives, α-amino acid sulfonamides | Direct C-H functionalization | oup.com |

Expanding the Scope of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices. For the chemistry of this compound, this translates to the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the primary methods for synthesizing sulfones is the oxidation of the corresponding sulfides. nih.govorganic-chemistry.org Traditional methods often use stoichiometric amounts of harsh oxidants. nih.gov Future research will focus on catalytic oxidation reactions using green oxidants like hydrogen peroxide or even molecular oxygen, often in aqueous media or under solvent-free conditions. organic-chemistry.orgsioc-journal.cn The use of organocatalysts, such as 2,2,2-trifluoroacetophenone, for the selective oxidation of sulfides to sulfones with H₂O₂ represents a significant step forward. organic-chemistry.org

The use of deep eutectic solvents (DESs) as sustainable reaction media is another promising avenue. rsc.org These solvents are often biodegradable, non-toxic, and can be derived from renewable resources. They have been successfully employed in the synthesis of (hetero)aryl sulfones from boronic acids and potassium metabisulfite, a solid source of sulfur dioxide. rsc.org

Electrochemical methods also offer a green alternative for sulfone synthesis, as they can reduce the need for chemical reagents by using electricity to drive reactions. wiley.com

Computational Design of New Sulfone-Mediated Reactions

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. mdpi.compnas.org These methods can provide deep insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new catalysts and substrates.

For this compound, density functional theory (DFT) calculations can be employed to investigate the stereochemistry and regioselectivity of its reactions. digitellinc.comnih.gov For example, computational studies have been used to understand the 4+3 cycloaddition reactions of allylic sulfones and the 1,3-dipolar cycloadditions of vinyl sulfones. digitellinc.comnih.gov Such studies can help in designing new cycloaddition reactions involving derivatives of this compound.

Computational screening can also accelerate the discovery of new catalysts by predicting their activity and selectivity. mdpi.com By modeling the interaction between a catalyst and the sulfone substrate, researchers can identify promising catalyst candidates for experimental validation, saving significant time and resources. Furthermore, computational studies can elucidate the role of various functional groups on the reactivity of the sulfone, aiding in the design of novel sulfone-based reagents. researchgate.net

Innovative Strategies for Functionalizing the Benzyl (B1604629) and Mesylmethyl Moieties

The benzyl and mesylmethyl groups in this compound offer multiple sites for functionalization, allowing for the creation of a diverse range of derivatives with potentially new properties and applications.

Direct C-H functionalization is a powerful strategy for modifying organic molecules without the need for pre-installed functional groups. researchgate.netprinceton.edu Research into the selective C-H functionalization of the benzylic position or the methyl group of the mesyl moiety could open up new synthetic pathways. Silver-catalyzed C(sp³)-H sulfonylation of toluene derivatives has been reported, suggesting that similar strategies could be applied to the benzyl group of this compound. oup.com

The reactivity of the carbon atoms alpha to the sulfonyl group can be exploited for various transformations. The acidity of the α-protons allows for deprotonation followed by reaction with electrophiles, a classic strategy for functionalization. acs.org Furthermore, desulfonylative functionalization, where the sulfonyl group acts as a leaving group, has emerged as a powerful tool. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position previously occupied by the sulfone.

Table 2: Potential Functionalization Strategies for this compound

| Moiety | Functionalization Strategy | Potential Reagents/Catalysts | Resulting Transformation |

| Benzyl (α-CH₂) | Deprotonation-Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | Introduction of alkyl groups |

| Benzyl (Aromatic Ring) | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents, Friedel-Crafts catalysts | Introduction of nitro, halogen, or acyl groups |

| Benzyl | Desulfonylative Cross-Coupling | Pd, Ni, or Cu catalysts | Formation of di-, tri-, and tetra-arylmethanes |

| Mesylmethyl (CH₃) | C-H Functionalization | Radical initiators, transition metal catalysts | Introduction of various functional groups |

Exploration of New Chemical Transformations of this compound Beyond Current Applications

While sulfones are well-established as stable intermediates and synthons in organic chemistry, there is always room for discovering new chemical transformations that expand their synthetic utility.

The sulfonyl group in this compound can participate in various reactions beyond simple nucleophilic substitutions and eliminations. For example, the development of novel cycloaddition reactions where derivatives of this compound act as dienophiles or dipolarophiles could lead to the synthesis of complex cyclic and heterocyclic systems.

The radical chemistry of sulfones is another area ripe for exploration. The generation of sulfonyl radicals or radicals at the α-carbon positions can initiate a cascade of reactions, leading to the formation of intricate molecular architectures. Photoinduced desulfonylative alkylation is one such example that has been explored for other sulfones. nih.gov

Furthermore, the unique electronic properties of the sulfonyl group could be harnessed in the design of new functional materials. The incorporation of the this compound moiety into polymer backbones or as a functional group in organic electronic materials could lead to novel properties. For instance, sulfone-containing polymers are known for their high thermal stability and specific electronic characteristics. mdpi.com Investigating the potential of this compound in materials science represents a significant and largely unexplored research frontier.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.